molecular formula C35H60N2O2 B12392116 ROR|A antagonist 1

ROR|A antagonist 1

Cat. No.: B12392116
M. Wt: 540.9 g/mol
InChI Key: KTOJUDQDAQVQGL-KNGBOHGISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ROR|A antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .

Chemical Reactions Analysis

ROR|A antagonist 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ROR|A antagonist 1 involves binding to the RORγ receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that RORγ regulates, such as the differentiation of T helper 17 cells and the production of interleukin 17. By blocking these pathways, this compound can reduce inflammation and inhibit cancer cell growth .

Comparison with Similar Compounds

ROR|A antagonist 1 is unique compared to other similar compounds due to its high potency and specificity for the RORγ receptor. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific biological effects, making this compound a valuable tool in targeted research and therapeutic development .

Properties

Molecular Formula

C35H60N2O2

Molecular Weight

540.9 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-N-[3-(dimethylamino)propyl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxamide

InChI

InChI=1S/C35H60N2O2/c1-23(2)24-13-18-35(30(39)36-21-10-22-37(8)9)20-19-33(6)25(29(24)35)11-12-27-32(5)16-15-28(38)31(3,4)26(32)14-17-34(27,33)7/h24-29,38H,1,10-22H2,2-9H3,(H,36,39)/t24-,25+,26-,27+,28-,29+,32-,33+,34+,35-/m0/s1

InChI Key

KTOJUDQDAQVQGL-KNGBOHGISA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C

Origin of Product

United States

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